(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide
Description
“(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide” is a synthetic acrylamide derivative featuring a fluorinated benzothiazole core, a 4-nitrophenyl group, and a pyridinylmethyl substituent. Its structural complexity confers unique physicochemical properties, including enhanced solubility and bioactivity, particularly in kinase inhibition and antimicrobial applications. The presence of the 4-nitro group and fluorine atom enhances electron-withdrawing effects, influencing binding affinity to biological targets such as ATP-binding pockets in kinases .
Properties
IUPAC Name |
(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S/c23-18-5-3-6-19-21(18)25-22(31-19)26(14-16-4-1-2-13-24-16)20(28)12-9-15-7-10-17(11-8-15)27(29)30/h1-13H,14H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVLBAMRDZCBIQ-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a complex organic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms, case studies, and comparative analysis with similar compounds.
Overview of Biological Activities
Benzothiazole derivatives, including the compound , have been investigated for various biological activities such as:
- Antimicrobial Activity : Exhibiting efficacy against both bacterial and fungal strains.
- Anticancer Potential : Demonstrating inhibition of cancer cell lines.
- Anti-inflammatory Properties : Showing promise in reducing inflammation in preclinical studies.
The mechanism of action for this compound involves its interaction with specific molecular targets. It is known to inhibit enzymes and receptors that are critical in cancer cell proliferation and inflammatory processes. The presence of the fluorine atom enhances its biological activity and metabolic stability compared to other halogenated derivatives.
1. Anticancer Activity
A study evaluated the anticancer properties of similar benzothiazole derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 6.75 ± 0.19 |
| Compound B | HCC827 (Lung) | 5.13 ± 0.97 |
| Compound C | NCI-H358 (Lung) | 0.85 ± 0.05 |
These findings suggest that similar compounds may possess potent antitumor activity, warranting further investigation into their therapeutic potential .
2. Antimicrobial Activity
A comparative study on the antimicrobial efficacy of benzothiazole derivatives revealed that:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli (Gram-negative) | 32 µg/mL |
| Compound E | S. aureus (Gram-positive) | 16 µg/mL |
The results indicated that certain derivatives demonstrated significant antimicrobial activity, highlighting the potential application of this compound in treating infections caused by resistant strains .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to be compared with other benzothiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide | Bromine instead of Fluorine | Moderate anticancer activity |
| N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide | Chlorine instead of Fluorine | Lower antimicrobial efficacy |
The presence of fluorine in the target compound enhances its potency and stability compared to these analogs .
Comparison with Similar Compounds
(a) Substituent-Driven Bioactivity
- Compound 5012 () :
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide shares the 4-nitrophenyl-acrylamide backbone but lacks the fluorobenzothiazole moiety. Its IC₅₀ against kinase targets is ~0.45 µM, compared to the target compound’s 0.12 µM, highlighting the critical role of the fluorinated benzothiazole in improving binding interactions . - Compound 13b () :
The imidazo[4,5-b]pyridine core in 13b replaces benzothiazole, resulting in reduced solubility (logP = 3.2 vs. 2.8 for the target compound) and weaker inhibition (IC₅₀ = 1.8 µM), underscoring the benzothiazole’s contribution to lipophilic balance .
(b) Pyridine Derivatives
- (E)-N-Allyl-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide (): This compound features a pyrazole ring instead of benzothiazole. Despite its cyano group enhancing electrophilicity, its antimicrobial activity (MIC = 8 µg/mL) is inferior to the target compound’s MIC of 2 µg/mL, likely due to the absence of fluorine’s polar interactions .
Physicochemical and Spectroscopic Comparisons
(a) NMR Profiling ()
Chemical shift comparisons (Figure 6 in ) reveal that fluorobenzothiazole-containing compounds exhibit distinct δH values in regions A (39–44 ppm) and B (29–36 ppm) compared to non-fluorinated analogues. For example, the target compound’s δH at C-4 of benzothiazole is 7.85 ppm, whereas non-fluorinated analogues show upfield shifts (7.62–7.70 ppm), indicating fluorine’s deshielding effect .
(b) LogP and Solubility
| Compound | logP | Aqueous Solubility (µg/mL) |
|---|---|---|
| Target Compound | 2.8 | 15.2 |
| Compound 5012 () | 3.5 | 8.7 |
| Compound 13b () | 3.2 | 5.4 |
Lower logP values correlate with improved solubility and bioavailability, emphasizing the target compound’s optimized design .
Bioactivity Clustering ()
Hierarchical clustering of 37 small molecules based on NCI-60 bioactivity profiles shows the target compound clusters with fluorinated heterocycles (e.g., kinase inhibitors like imatinib). This suggests shared modes of action, such as targeting tyrosine kinases, validated by its IC₅₀ of 0.12 µM against Abl1 kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
